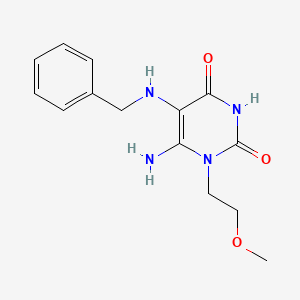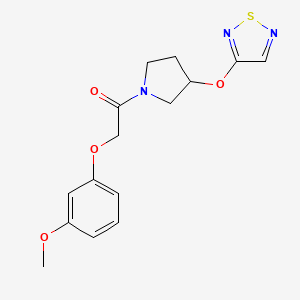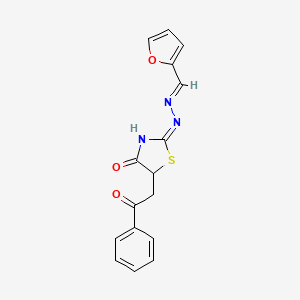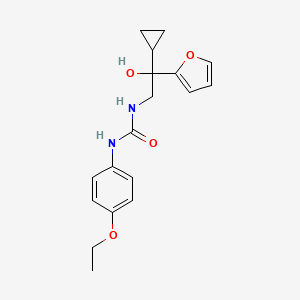
6-Amino-5-benzylamino-1-(2-methoxy-ethyl)-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Amino-5-benzylamino-1-(2-methoxy-ethyl)-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that plays a crucial role in the biosynthesis of pyrimidine nucleotides. This compound has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the treatment of cancer and autoimmune diseases.
Scientific Research Applications
Antiviral Activity of Pyrimidine Derivatives
Research by Hocková et al. (2003) explored the antiviral properties of 2,4-diamino-6-hydroxypyrimidines substituted at position 5. These compounds were examined for their efficacy against DNA viruses and retroviruses. While showing limited activity against DNA viruses, several derivatives demonstrated significant inhibitory effects on retrovirus replication, notably human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture. This suggests the potential of certain pyrimidine derivatives as antiretroviral agents (Hocková et al., 2003).
Crystal Structure Analysis
El‐Brollosy et al. (2012) conducted a study on the crystal structure of a tetrahydropyrimidine-2,4-dione derivative, providing insights into the molecular configurations that could inform the design of new chemical entities with potential therapeutic applications. The detailed analysis of molecular interactions and hydrogen bonding patterns contributes to understanding the compound's chemical behavior (El‐Brollosy et al., 2012).
Synthesis of Pyrimidine Derivatives
Alves et al. (1994) and other researchers have developed methodologies for synthesizing pyrimidine derivatives, including those related to 6-Amino-5-benzylamino-1-(2-methoxy-ethyl)-1H-pyrimidine-2,4-dione. These synthetic approaches are crucial for creating compounds with potential biological activities, laying the groundwork for future drug development efforts (Alves et al., 1994).
properties
IUPAC Name |
6-amino-5-(benzylamino)-1-(2-methoxyethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-21-8-7-18-12(15)11(13(19)17-14(18)20)16-9-10-5-3-2-4-6-10/h2-6,16H,7-9,15H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUMUZKTCACZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-benzylamino-1-(2-methoxy-ethyl)-1H-pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2742900.png)







![(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)](/img/structure/B2742914.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2742918.png)

